3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one
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Overview
Description
3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one is an organic compound with a complex structure that includes hydroxyl, nitro, and carbonimidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one typically involves multi-step organic reactions. One common method includes the nitration of an indene derivative followed by the introduction of the hydroxy and carbonimidoyl groups through specific reagents and reaction conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-naphthoic acid: Another hydroxylated aromatic compound with different functional groups.
2-hydroxy-1-naphthoic acid: Similar in structure but with variations in functional groups and positions.
Uniqueness
3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one is unique due to its specific combination of functional groups and their positions on the indene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8N2O5 |
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Molecular Weight |
248.19 g/mol |
IUPAC Name |
3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one |
InChI |
InChI=1S/C11H8N2O5/c1-5(12-16)8-10(14)6-3-2-4-7(13(17)18)9(6)11(8)15/h2-4,14,16H,1H3/b12-5+ |
InChI Key |
YQNKIHNVPUUDFT-LFYBBSHMSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=C(C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC(=NO)C1=C(C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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